![molecular formula C6H3Br2N3 B567650 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-34-9](/img/structure/B567650.png)

3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

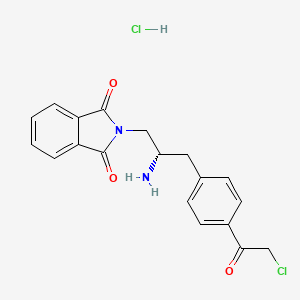

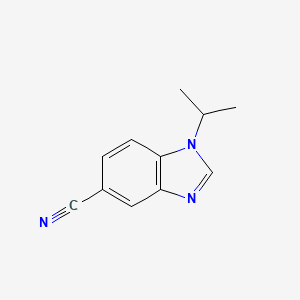

3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the empirical formula C6H3Br2N3. It has a molecular weight of 276.92 . This compound is typically provided in solid form .

Molecular Structure Analysis

The SMILES string for 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine is Brc1cc2[nH]nc(Br)c2cn1 . The InChI is 1S/C6H3Br2N3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) .Scientific Research Applications

Fragment-Based Drug Discovery (FBDD)

3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine: serves as a cornerstone in FBDD due to its heterocyclic structure, which is prevalent in biologically active compounds . Its ability to be elaborated along multiple growth vectors makes it a valuable scaffold for developing new drug leads. The compound can be functionalized at various positions to introduce new binding interactions with target proteins, optimizing drug-like properties such as lipophilicity and hydrogen bonding capacity .

Synthesis of Energetic Ionic Compounds

The compound’s derivatives, specifically those with azido groups, have been synthesized for their potential use in energetic ionic compounds . These compounds exhibit good detonation performances and low sensitivities, highlighting their importance in the field of heterocyclic chemistry and potential applications in materials science .

Development of Novel Heterocyclic Motifs

3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine: is part of a set of novel heterocyclic motifs identified as "heteroaromatic rings of the future" . These motifs are valuable inputs for inspiring new drug candidates and expanding the chemical space utilized in pharmaceutical research .

Chemical Space Exploration

The compound’s structure allows for the exploration of underutilized areas of chemical space. By developing new synthetic routes and functionalization strategies, researchers can create a diverse array of derivatives, which can lead to the discovery of new pharmacophores and therapeutic agents .

Vectorial Functionalization

The vectorial functionalization of 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine demonstrates its utility in FBDD . By linking multiple functionalization strategies, researchers can emulate a hit-to-lead pathway, showcasing the compound’s versatility in drug development processes .

Heterocyclic Chemistry Research

As a heterocyclic compound, 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine plays a significant role in advancing the field of heterocyclic chemistry. Its synthesis and subsequent modifications contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies .

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-b]pyridines have been reported to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .

Mode of Action

It is known that pyrazolo[3,4-b]pyridines can interact with their targets and cause changes that lead to their biological activity

Biochemical Pathways

Related compounds have been shown to affect various pathways, including those involved in cell cycle regulation

Result of Action

Related compounds have been shown to exhibit promising antituberculotic activity , suggesting that 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine may have similar effects.

properties

IUPAC Name |

3,6-dibromo-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPLJXZGJNGYPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=C(NN=C21)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274187 |

Source

|

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1357946-34-9 |

Source

|

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)

![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)

![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)

![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)

![2-Oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B567585.png)

![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)